

# A Comparative Analysis of Viloxazine and Atomoxetine for the Treatment of ADHD

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Viloxazine |           |
| Cat. No.:            | B1201356   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **viloxazine** and atomoxetine, two non-stimulant medications approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections detail the mechanisms of action, comparative clinical efficacy, and the experimental protocols of key studies, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding.

#### **Mechanism of Action: A Tale of Two Non-Stimulants**

While both **viloxazine** and atomoxetine are classified as non-stimulant ADHD treatments, their pharmacological profiles exhibit distinct differences. Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI).[1][2][3] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[2] [4] This modulation of noradrenergic activity is believed to be the primary mechanism through which it improves attention and impulse control in individuals with ADHD.[2] Atomoxetine also indirectly enhances dopamine levels in the prefrontal cortex.[4][5]

**Viloxazine**, on the other hand, is described as a serotonin-norepinephrine modulating agent (SNMA).[6] It moderately inhibits the reuptake of norepinephrine, similar to atomoxetine.[6][7] [8] However, its mechanism is distinguished by its interaction with serotonin receptors; it acts as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[6][9] This dual action on both the noradrenergic and serotonergic systems provides a multifaceted approach to treating ADHD.[8][9]





Click to download full resolution via product page

Atomoxetine's primary mechanism of action.





Click to download full resolution via product page

Viloxazine's dual mechanism of action.

### **Clinical Efficacy: Comparative Data**

Direct head-to-head, randomized controlled trials comparing **viloxazine** and atomoxetine are limited. However, a retrospective, open-label study provided a direct comparison in patients who had a less-than-optimal response to atomoxetine.[10][11] The results of this study, along with data from separate placebo-controlled trials for each drug, are summarized below.

# Table 1: Comparison of Efficacy in a Head-to-Head Switching Study (Sub-optimal Atomoxetine Responders) [10][11]



| Parameter                                       | Atomoxetine (at baseline of switch) | Viloxazine ER (after<br>4 weeks) | p-value   |
|-------------------------------------------------|-------------------------------------|----------------------------------|-----------|
| Pediatric (ADHD-RS-5<br>Total Score)            | 33.1 ± 12.1                         | 13.9 ± 10.2                      | < 0.00001 |
| Adult (AISRS Total<br>Score)                    | 28.8 ± 14.9                         | 11.9 ± 9.4                       | 0.0009    |
| Pediatric (Inattention Subscale)                | < 0.00001                           |                                  |           |
| Pediatric (Hyperactivity/Impulsiv ity Subscale) | < 0.00001                           | _                                |           |
| Adult (Inattention Subscale)                    | < 0.004                             | _                                |           |
| Adult (Hyperactivity/Impulsiv ity Subscale)     | < 0.002                             | _                                |           |

Data presented as mean ± standard deviation. ADHD-RS-5: ADHD Rating Scale-5; AISRS: Adult ADHD Investigator Symptom Rating Scale.

In this study, both pediatric and adult patients who switched from atomoxetine to **viloxazine** extended-release (ER) showed significant improvements in their ADHD symptoms.[10][11] Notably, 86% of patients on **viloxazine** ER reported a positive response by week 2, compared to 14% on atomoxetine.[11]

### **Table 2: Efficacy Data from Placebo-Controlled Trials in Adults**



| Drug             | Study<br>Duration | Primary<br>Efficacy<br>Measure       | Mean<br>Change<br>from<br>Baseline<br>(Drug) | Mean<br>Change<br>from<br>Baseline<br>(Placebo) | p-value                           |
|------------------|-------------------|--------------------------------------|----------------------------------------------|-------------------------------------------------|-----------------------------------|
| Viloxazine<br>ER | 6 weeks           | AISRS Total<br>Score                 | -15.6 to -15.8                               | Not specified                                   | < 0.05                            |
| Atomoxetine      | 10 weeks          | CAARS: Inv<br>Total ADHD<br>Symptoms | -13.6                                        | -9.3                                            | < 0.001                           |
| Atomoxetine      | 10 weeks          | CAARS: Inv<br>Total ADHD<br>Symptoms | Not specified                                | Not specified                                   | Statistically superior to placebo |

AISRS: Adult ADHD Investigator Symptom Rating Scale; CAARS: Inv: Conners' Adult ADHD Rating Scale: Investigator Rated. **Viloxazine** ER data is from a Phase 3 trial (NCT04016779) [12]. Atomoxetine data is from two separate randomized controlled trials[13][14][15].

Separate clinical trials have demonstrated the efficacy of both **viloxazine** and atomoxetine compared to placebo in adults with ADHD.[12][13][14][15][16] **Viloxazine** ER showed significant improvement in ADHD symptoms and executive function within 2-3 weeks in a 6-week trial.[12] Atomoxetine has also been shown to be efficacious in treating adult ADHD, with significant improvements in both inattention and hyperactivity/impulsivity domains.[13][15][16]

# Experimental Protocols Viloxazine ER Phase 3 Trial in Adults (NCT04016779)

- Study Design: A randomized, double-blind, placebo-controlled, 6-week trial.[12][17]
- Participant Population: 374 adults aged 18-65 with a diagnosis of ADHD.[17]
- Intervention: Patients were randomized in a 1:1 ratio to receive either viloxazine ER (200-600 mg/day) or a placebo.[17]



- Primary Efficacy Endpoint: The change from baseline in the Adult ADHD Investigator
   Symptom Rating Scale (AISRS) total score at the end of the study.[17]
- Secondary Outcome Measures: Included the Clinical Global Impressions-Severity of Illness (CGI-S) score and the Behavior Rating Inventory of Executive Function-Adult (BRIEF-A).[17]
- Assessment Schedule: Efficacy and safety were evaluated at weeks 1, 2, 3, 4, and 6.[17]

#### **Atomoxetine Pivotal Trials in Adults**

- Study Design: Two identical randomized, double-blind, placebo-controlled, 10-week trials.
   [15]
- Participant Population: Adults with a DSM-IV diagnosis of ADHD, confirmed by a structured interview. Study I included 280 participants, and Study II included 256.[15]
- Intervention: Patients received either atomoxetine or a placebo.
- Primary Outcome Measure: Comparison of atomoxetine and placebo using a repeatedmeasures mixed model analysis of post-baseline values of the Conners' Adult ADHD Rating Scale (CAARS).[15]
- Key Findings: In both studies, atomoxetine was statistically superior to placebo in reducing both inattentive and hyperactive/impulsive symptoms.[15]





Click to download full resolution via product page

Workflow of a typical placebo-controlled ADHD trial.



#### **Tolerability and Safety**

In the head-to-head switching study, 36% of patients discontinued atomoxetine due to side effects such as gastrointestinal upset, irritability, fatigue, and insomnia.[11] In contrast, only 4% discontinued **viloxazine** ER, with fatigue being the reason.[11]

In separate trials, the most common adverse events for **viloxazine** ER in adults were insomnia and headache.[12] For atomoxetine, commonly reported adverse events included dry mouth, insomnia, nausea, decreased appetite, and constipation.[13][14]

#### Conclusion

Both **viloxazine** and atomoxetine are effective non-stimulant treatments for ADHD in adults. Atomoxetine has a well-established history and works primarily as a selective norepinephrine reuptake inhibitor. **Viloxazine**, a more recently approved medication, offers a dual mechanism of action by modulating both norepinephrine and serotonin systems.[6][8] The limited direct comparative evidence, particularly in a population with a sub-optimal response to atomoxetine, suggests that **viloxazine** may offer improved efficacy and tolerability for some patients.[10][11] Further head-to-head, randomized controlled trials are warranted to more definitively establish the comparative efficacy and safety of these two agents in the broader adult ADHD population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Get The Most Prescribed Generic Medications FREE! [freerx.com]
- 2. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Atomoxetine Works: Understanding Its Mechanism of Action GoodRx [goodrx.com]



- 6. Frontiers | Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 7. Viloxazine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Viloxazine Hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Extended-Release Viloxazine Compared with Atomoxetine for Attention Deficit Hyperactivity Disorder PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extended-Release Viloxazine Compared with Atomoxetine for Attention Deficit Hyperactivity Disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spotlight on Atomoxetine in Adults with Attention-Deficit Hyperactivity Disorder | springermedicine.com [springermedicine.com]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Atomoxetine in adults with ADHD: two randomized, placebo-controlled studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy of atomoxetine in treating adult attention deficit hyperactivity disorder (ADHD): A meta-analysis of controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- To cite this document: BenchChem. [A Comparative Analysis of Viloxazine and Atomoxetine for the Treatment of ADHD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201356#comparing-the-efficacy-of-viloxazine-and-atomoxetine-for-adhd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com